molecular formula C17H22ClN3 B12882315 Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- CAS No. 20169-17-9

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-

Katalognummer: B12882315
CAS-Nummer: 20169-17-9
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: KDBQSRLUZVCNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology. The presence of the chloro and piperidyl groups enhances its chemical reactivity and biological efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with N-ethyl-4-piperidylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of cellular processes. The presence of the chloro and piperidyl groups enhances its binding affinity to these targets, making it a potent bioactive molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological efficacy compared to other quinoline derivatives. The presence of the piperidyl group also contributes to its distinct pharmacological profile .

Eigenschaften

CAS-Nummer

20169-17-9

Molekularformel

C17H22ClN3

Molekulargewicht

303.8 g/mol

IUPAC-Name

7-chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine

InChI

InChI=1S/C17H22ClN3/c1-2-21-9-6-13(7-10-21)12-20-16-5-8-19-17-11-14(18)3-4-15(16)17/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,20)

InChI-Schlüssel

KDBQSRLUZVCNAS-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)CNC2=C3C=CC(=CC3=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.